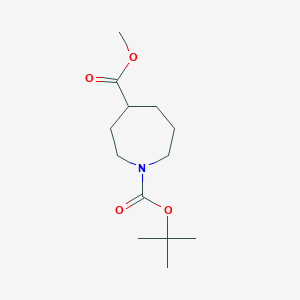
2-Dimethylamino-N-(2-piperidin-2-yl-ethyl)-acetamide dihydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (piperidine ring). The presence of the amide group could lead to the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the amine and amide groups could make the compound polar and potentially soluble in water. The compound’s boiling and melting points would depend on factors such as its molecular weight and the types of intermolecular forces it can form .Applications De Recherche Scientifique
Antimicrobial Applications : A study by Mokhtari and Pourabdollah (2013) explored the antimicrobial activities of related compounds against pathogenic bacteria and Candida species. Their findings highlighted the effectiveness of these compounds, particularly against fungi, indicating potential applications in antimicrobial therapies (Mokhtari & Pourabdollah, 2013).
Memory Enhancement : Li Ming-zhu (2007) investigated the effects of a similar compound on memory in mice. The study found that the compound significantly decreased mistake frequency and arrival time in mice, suggesting its potential use in memory enhancement therapies (Li Ming-zhu, 2007).
Synthesis of Heterocyclic Compounds : Research by Shablykin, Volosheniuk, and Brovarets (2018) demonstrated the synthesis of new substituted 2-(oxiran-2-yl)-1,3-oxazoles, indicating the utility of related compounds in the synthesis of complex organic structures with potential applications in various chemical industries (Shablykin, Volosheniuk, & Brovarets, 2018).
Antitumor and Antioxidant Activities : A study by Bialy and Gouda (2011) involved the synthesis of various derivatives and evaluated their antitumor and antioxidant activities. This research contributes to the understanding of how such compounds might be used in cancer treatment and as antioxidants (Bialy & Gouda, 2011).
Antibacterial Potentials : Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. This study provides insights into the application of such compounds in combating bacterial infections (Iqbal et al., 2017).
Anticholinesterase Properties : Mohsen et al. (2014) synthesized benzothiazole derivatives with potential anticholinesterase properties, suggesting the use of similar compounds in the treatment of diseases related to cholinesterase activity, such as Alzheimer's (Mohsen et al., 2014).
Structural Studies : Ismailova et al. (2014) synthesized a compound structurally similar to 2-Dimethylamino-N-(2-piperidin-2-yl-ethyl)-acetamide dihydrochloride and analyzed its crystal structure. This kind of research is crucial for understanding the physical and chemical properties of such compounds (Ismailova et al., 2014).
Mécanisme D'action
Orientations Futures
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the results of any experimental studies conducted on it. It could potentially be used in fields such as medicinal chemistry, materials science, or synthetic chemistry, among others .
Propriétés
IUPAC Name |
2-(dimethylamino)-N-(2-piperidin-2-ylethyl)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O.2ClH/c1-14(2)9-11(15)13-8-6-10-5-3-4-7-12-10;;/h10,12H,3-9H2,1-2H3,(H,13,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQCZVURMKNLNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NCCC1CCCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dimethylamino-N-(2-piperidin-2-yl-ethyl)-acetamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,4,5,5-Tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1402307.png)






![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid dimethylamide hydrochloride](/img/structure/B1402320.png)
![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride](/img/structure/B1402321.png)

